molecular formula C19H23N3O2S B11136502 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11136502
M. Wt: 357.5 g/mol
InChI Key: DYJLDEOVRFTKDE-UHFFFAOYSA-N
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Description

5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole moiety, a thiazole ring, and a carboxamide group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing cellular processes such as apoptosis and cell cycle regulation. The thiazole ring may also contribute to the compound’s bioactivity by interacting with enzymes and proteins involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of an indole moiety, a thiazole ring, and a carboxamide group. This structural complexity may result in distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H23N3O2S/c1-11(2)18-17(22-12(3)25-18)19(23)20-8-7-13-10-21-16-6-5-14(24-4)9-15(13)16/h5-6,9-11,21H,7-8H2,1-4H3,(H,20,23)

InChI Key

DYJLDEOVRFTKDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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